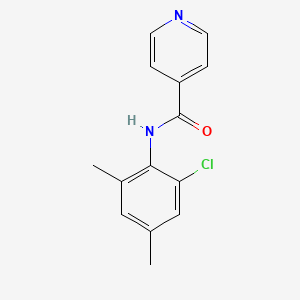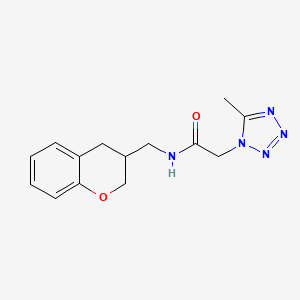![molecular formula C16H17NO2 B5632267 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine](/img/structure/B5632267.png)
2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine, also known as DMCM, is a chemical compound that has been studied for its potential use as an anxiolytic drug. It belongs to the class of compounds known as benzodiazepines, which are widely used for their sedative and anxiolytic effects. DMCM has been found to have similar effects to benzodiazepines, but with fewer side effects.
作用機序
2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine acts as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the effects of the neurotransmitter GABA, which is the primary inhibitory neurotransmitter in the brain. By enhancing the effects of GABA, 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine produces sedative and anxiolytic effects. 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine binds to a specific site on the GABA-A receptor, which is different from the binding site of benzodiazepines. This makes 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine a useful tool for studying the GABA-A receptor and the mechanism of action of benzodiazepines.
Biochemical and Physiological Effects:
2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine has been found to produce sedative and anxiolytic effects in animal models. It has also been shown to have anticonvulsant effects, which are similar to those of benzodiazepines. 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine has been found to increase the activity of GABAergic neurons in the brain, which leads to the sedative and anxiolytic effects. 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine has also been found to increase the release of dopamine, which may contribute to its anxiolytic effects.
実験室実験の利点と制限
2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine has several advantages for lab experiments. It has similar effects to benzodiazepines, but with fewer side effects. This makes it a useful tool for studying the GABA-A receptor and the mechanism of action of benzodiazepines. 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine is also relatively easy to synthesize, which makes it readily available for research purposes.
One limitation of 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine is that it has a relatively short half-life, which means that its effects are relatively short-lived. This can make it difficult to study the long-term effects of 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine. 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine also has a relatively low affinity for the GABA-A receptor, which means that higher doses are required to produce its effects.
将来の方向性
There are several future directions for research on 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine. One area of research is to investigate the potential use of 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine as an anxiolytic drug. 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine has been found to have similar effects to benzodiazepines, but with fewer side effects. This makes it a promising candidate for the development of new anxiolytic drugs.
Another area of research is to investigate the role of different subunits of the GABA-A receptor in the binding of benzodiazepines. 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine has been used to study the binding site of the GABA-A receptor, but more research is needed to fully understand the mechanism of action of benzodiazepines.
Finally, there is a need for more research on the long-term effects of 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine. 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine has a relatively short half-life, which makes it difficult to study the long-term effects of the drug. More research is needed to investigate the potential side effects of 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine and its potential for abuse.
Conclusion:
2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine is a chemical compound that has been studied for its potential use as an anxiolytic drug. It has similar effects to benzodiazepines, but with fewer side effects. 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine has also been investigated for its potential use as a tool for studying the GABA-A receptor. 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine acts as a positive allosteric modulator of the GABA-A receptor, which leads to its sedative and anxiolytic effects. 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine, including investigating its potential as an anxiolytic drug, studying the role of different subunits of the GABA-A receptor, and investigating the long-term effects of the drug.
合成法
2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine can be synthesized by reacting 7-methoxy-3,4-dihydrocoumarin with pyridine-2-carbaldehyde in the presence of a base. The reaction proceeds through a condensation reaction, followed by reduction and cyclization to form the final product. The yield of the reaction is typically around 50%.
科学的研究の応用
2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine has been studied for its potential use as an anxiolytic drug. It has been found to have similar effects to benzodiazepines, but with fewer side effects. 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine has also been investigated for its potential use as a tool for studying the GABA-A receptor, which is the target of benzodiazepines. 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine has been used to study the binding site of the GABA-A receptor and to investigate the role of different subunits of the receptor in the binding of benzodiazepines.
特性
IUPAC Name |
2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-18-15-6-5-13-8-12(11-19-16(13)10-15)9-14-4-2-3-7-17-14/h2-7,10,12H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGPUKIUXVSABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)CC3=CC=CC=N3)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR*,9bR*)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5632190.png)

![1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)azepan-2-one](/img/structure/B5632204.png)

![2-(4-{2-oxo-2-[4-(2-pyrazinyl)-1-piperazinyl]ethyl}-1-piperazinyl)pyrimidine](/img/structure/B5632217.png)
![2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine](/img/structure/B5632233.png)

![3-methyl-1-(methylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5632252.png)
![1-[(4-ethoxyphenyl)acetyl]-4-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5632258.png)
![ethyl (6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)acetate](/img/structure/B5632259.png)
![5-(cyclobutylcarbonyl)-1'-(2-morpholinylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B5632276.png)
![N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide](/img/structure/B5632280.png)
![4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B5632281.png)
![N-{2-[1-(4-fluorophenyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]ethyl}-N-methylmethanesulfonamide](/img/structure/B5632283.png)